1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic identification of this compound adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. The core structure consists of a benzotriazole system fused with a partially saturated six-membered ring (4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole), which is further substituted at position 1 with a 1-methylpiperidin-4-yl group and at position 6 with a carboxylic acid moiety.
The IUPAC name, This compound , systematically describes its structure:
- Benzotriazole : A bicyclic aromatic system comprising fused benzene and triazole rings.
- 4,5,6,7-Tetrahydro : Indicates partial saturation of the benzotriazole’s outer ring, reducing it to a cyclohexene-like structure.
- 1-(1-Methylpiperidin-4-yl) : A piperidine ring substituted with a methyl group at the nitrogen atom, attached to the benzotriazole core at position 1.
- 6-Carboxylic acid : A carboxyl group (-COOH) at position 6 of the tetrahydrobenzotriazole system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₄O₂ |
| Molecular Weight | 264.33 g/mol |
| CAS Registry | 2059954-37-7 (dihydrochloride salt) |
The molecular formula, C₁₃H₂₀N₄O₂, highlights its heterocyclic complexity, with four nitrogen atoms contributing to its potential for hydrogen bonding and coordination chemistry.
Historical Development in Heterocyclic Chemistry
The synthesis of benzotriazole derivatives traces back to the mid-20th century, with the condensation of o-phenylenediamine and nitrous acid serving as a foundational method. Early applications focused on benzotriazole’s role as a corrosion inhibitor and ultraviolet stabilizer, but its utility in medicinal chemistry expanded with the discovery of bioactive derivatives.
Piperidine, a six-membered amine ring, became a cornerstone of drug design due to its conformational flexibility and ability to mimic natural alkaloids. The fusion of benzotriazole with piperidine emerged as a strategy to combine the aromatic stability of benzotriazole with the pharmacokinetic advantages of piperidine. The addition of a carboxylic acid group, as seen in this compound, introduced hydrogen-bonding capabilities and acidity (pK~a~ ≈ 4-5), enhancing solubility and target interaction potential.
Key milestones include:
- Benzotriazole Synthesis : Optimized via diazotization of o-phenylenediamine, enabling large-scale production.
- Piperidine Functionalization : Development of N-alkylation and ring-substitution techniques to modulate steric and electronic properties.
- Hybridization : Integration of benzotriazole with piperidine scaffolds, as demonstrated in antimicrobial and anticancer agents.
Position Within Benzotriazole-Piperidine Hybrid Compounds
This compound occupies a unique niche among benzotriazole-piperidine hybrids due to its tetrahydrobenzotriazole core and carboxylic acid substituent. Comparative analysis with related structures reveals distinct features:
The tetrahydrobenzotriazole core reduces aromaticity, potentially enhancing solubility and altering electronic distribution compared to fully aromatic analogs. The carboxylic acid group offers a site for salt formation (e.g., dihydrochloride) or conjugation with biomolecules, broadening its applicability in drug delivery systems.
Structural analogs, such as imidazole/benzotriazole-substituted piperidin-4-ones, demonstrate antimicrobial activity, suggesting that this compound’s hybrid architecture could be tailored for similar biological targets. Its synthetic accessibility—via cyclocondensation and selective N-alkylation—positions it as a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C13H20N4O2/c1-16-6-4-10(5-7-16)17-12-8-9(13(18)19)2-3-11(12)14-15-17/h9-10H,2-8H2,1H3,(H,18,19) |
InChI Key |
VAOLQPXWZUYMTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=C(CCC(C3)C(=O)O)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diazotization and Cyclization
- Starting from 4-aminobenzoic acid derivatives, diazotization is performed using sodium nitrite in acidic conditions at low temperatures (0°C).
- The diazonium salt reacts with hydrazines or similar nucleophiles to form the benzotriazole core.
- Oxidation steps may follow to introduce the carboxylic acid functionality at the 6-position.
| Step | Reagents | Temperature | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Diazotization | Sodium nitrite, hydrochloric acid | 0°C | Water | - | , |
| Cyclization | Hydrazine derivatives | Room temperature | Water/ethanol | Variable | , |
- The process typically yields benzotriazole derivatives with high purity.
- The carboxylic acid group can be introduced via oxidation of methyl groups or via carboxylation of intermediates.
Functionalization with Methylpiperidine
- The methylpiperidine group is attached through nucleophilic substitution or amide bond formation.
- Commonly, the methylpiperidine is introduced as a methylpiperidinylamine derivative, which reacts with activated carboxylic acids or esters.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Coupling | DCC or EDC, HOBt | Room temperature, inert atmosphere | 70-80% | , |
| Alkylation | Methylpiperidinylamine | Reflux | Variable |
- Use of coupling reagents such as EDC or DCC facilitates amide bond formation.
- Protective groups may be employed to prevent side reactions.
Alternative Routes via Intermediates
Some pathways involve preparing intermediates such as benzotriazole esters or acid chlorides, which then undergo nucleophilic substitution with methylpiperidine derivatives.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Diazotization & Cyclization | o-Aminobenzoic acid derivatives | NaNO₂, hydrazines | 0°C to room temperature | 60-80% | Widely used for benzotriazole core |
| Carboxylation & Oxidation | Benzotriazole intermediates | Oxidants (e.g., KMnO₄, CrO₃) | Reflux | 50-70% | For introducing carboxylic acid at position 6 |
| Amide Coupling | Carboxylic acids, methylpiperidinylamines | EDC, HOBt | Room temperature | 70-85% | Efficient for attaching methylpiperidine |
Research Findings and Optimization
- Reaction efficiency improves with the use of modern coupling reagents like EDC and HOBt, reducing reaction times and increasing yields.
- Temperature control during diazotization is critical; low temperatures (~0°C) prevent side reactions.
- Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The benzotriazole moiety can be reduced to form dihydrobenzotriazole derivatives.
Substitution: The carboxylic acid group can be substituted with various nucleophiles to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alcohols, amines, and thiols, often in the presence of coupling agents like EDCI and HOBt.
Major Products
Oxidation: Piperidone derivatives.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving piperidine and benzotriazole derivatives.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with various receptors and enzymes in the central nervous system, such as the 5-HT6 receptor.
Pathways Involved: It may modulate neurotransmitter levels and signaling pathways involved in cognitive function and memory.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazole-Carboxylic Acid Derivatives
(a) 5-Fluoro-1H-1,2,3-benzotriazole-6-carboxylic Acid
- Molecular Formula : C₇H₄FN₃O₂
- Molecular Weight : 197.13 g/mol
- Key Differences: Lacks the tetrahydrocyclohexene ring and piperidine substituent.
- Applications : Used in coordination chemistry and as a precursor for fluorinated pharmaceuticals .
(b) 1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic Acid
- Molecular Formula : C₇H₅N₃O₃
- Molecular Weight : 195.14 g/mol
- Key Differences : Substitutes the tetrahydrocyclohexene ring with a hydroxyl group at position 1. This increases polarity, reducing membrane permeability compared to the target compound.
- Applications : Utilized as a chelating agent in analytical chemistry for metal ion detection .
Piperidine-Carboxylic Acid Derivatives
(a) 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.25 g/mol
- Melting Point : 185–186.5°C
- Key Differences : Replaces the benzotriazole core with a pyrazine ring. The methylpyrazine group may enhance aromatic stacking interactions in protein binding.
- Applications : Intermediate in synthesizing kinase inhibitors .
(b) BRL54443 (5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole)
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₂₀N₄O₂ | 276.34 | Not reported | High (carboxylic acid) | Benzotriazole, Piperidine |
| 5-Fluoro-1H-1,2,3-benzotriazole-6-carboxylic Acid | C₇H₄FN₃O₂ | 197.13 | Not reported | Moderate | Benzotriazole, Fluorine |
| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid | C₁₁H₁₅N₃O₂ | 221.25 | 185–186.5 | Low | Pyrazine, Piperidine |
| BRL54443 | C₁₄H₁₇N₃O | 243.31 | Not reported | Moderate | Indole, Piperidine |
Biological Activity
1-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS No. 2059932-40-8) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 264.32 g/mol. The compound features a benzotriazole core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 2059932-40-8 |
| IUPAC Name | 3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid |
Biological Activity Overview
The biological activities of benzotriazole derivatives have been widely studied. The specific compound under consideration exhibits several pharmacological effects:
Antimicrobial Activity
Research indicates that benzotriazole derivatives can demonstrate significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of hydrophobic groups in the structure enhances their ability to penetrate microbial membranes.
Antitumor Activity
Benzotriazole derivatives are also noted for their potential as antitumor agents. Studies on similar compounds have highlighted their inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The SAR studies suggest that modifications to the benzotriazole core can lead to improved efficacy against specific cancer types.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties as well. Benzotriazoles have been implicated in the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of benzotriazole derivatives:
- Antimicrobial Testing : A study evaluated a series of benzotriazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that certain modifications led to enhanced antimicrobial potency .
- Cancer Cell Line Studies : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines showed that specific benzotriazole derivatives induced significant cytotoxicity compared to controls. The results indicated a dose-dependent response with IC50 values suggesting potential for further development .
- Inflammation Models : Experimental models of inflammation treated with benzotriazole derivatives showed reduced levels of inflammatory markers in serum, indicating their potential as therapeutic agents in inflammatory conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives:
- Substituents : The introduction of various substituents on the benzene ring or the piperidine moiety can significantly alter the activity profile.
- Hydrophobicity : Increased hydrophobicity often correlates with enhanced membrane permeability and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
